molecular formula C19H22N2O3 B5662811 [(3aS*,9bS*)-7-methoxy-2-(pyridin-3-ylmethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

[(3aS*,9bS*)-7-methoxy-2-(pyridin-3-ylmethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Cat. No. B5662811
M. Wt: 326.4 g/mol
InChI Key: FHMJOTUJUIGOOF-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including enamine alkylation, dehydrating condensation reactions, and specific conditions for cyclization and functional group transformations. For instance, novel pyrimido[5,4-d]pyrrole derivatives were synthesized via enamine alkylation and dehydrating condensation reactions, showing the intricacy of synthesizing heterocyclic compounds (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

Molecular structure determination often utilizes X-ray diffraction and spectroscopic methods. For example, the molecular structure of a related compound was determined by single-crystal X-ray diffraction and FT-IR spectroscopy, showcasing the importance of these techniques in understanding compound geometries and electronic structures (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions, including photoinduced additions and ring-opening reactions, play a crucial role in modifying and understanding the reactivity of organic compounds. For example, photoinduced addition of methanol to dihydropyrrole derivatives opens new routes to substituted pyrrolidin-2-ones, demonstrating the reactivity of certain functional groups under specific conditions (Drew et al., 1999).

Physical Properties Analysis

Physical properties such as solvate formation, crystal structure, and intermolecular interactions can significantly affect a compound's stability and reactivity. For instance, studies on the pyrrolidine ring adopting specific conformations and the involvement of solvent molecules in hydrogen bonds highlight the complexity of molecular interactions in the solid state (Seshadri et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, oxidation states, and potential for undergoing various chemical transformations, are crucial for understanding and utilizing organic compounds. Autorecycling oxidation of some amines and alcohols under specific conditions demonstrates the functional versatility and reactivity of organic molecules (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

[(3aS,9bS)-7-methoxy-2-(pyridin-3-ylmethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-15-4-5-16-17-10-21(9-14-3-2-6-20-8-14)11-19(17,12-22)13-24-18(16)7-15/h2-8,17,22H,9-13H2,1H3/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJOTUJUIGOOF-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.